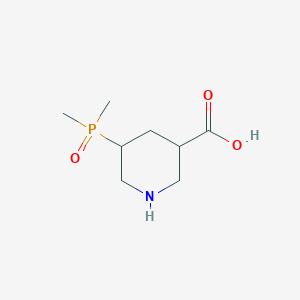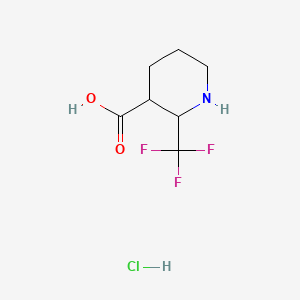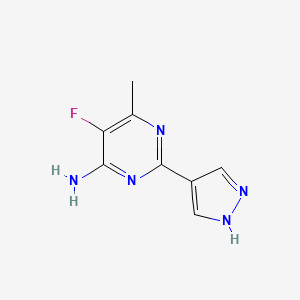
methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound with a molecular formula of C11H8BrFN2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a pyrazole derivative followed by esterification. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a different pyrazole derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while reduction would yield a debrominated pyrazole.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-bromo-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C11H8BrFN2O2 |
|---|---|
Molekulargewicht |
299.10 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI-Schlüssel |
PRTMYIFIDMIKGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)




![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)

![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)

